molecular formula C21H20N4O3S B2742428 N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide CAS No. 714256-16-3

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

Cat. No. B2742428
CAS RN: 714256-16-3
M. Wt: 408.48
InChI Key: OWRDOMVJZNZUEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, like the one , often involves the reaction of o-phenylene diamines and 1,2-dicarbonyl compounds . Various methods of synthetic strategies have been presented for the synthesis of quinoxaline derivatives .


Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Protodeboronation of alkyl boronic esters has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide” can be determined using various spectroscopic techniques. These techniques can provide insights into the compound’s structural characterizations, geometrical and vibrational properties .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Quinoxalines, including our compound of interest, exhibit significant antimicrobial and antibacterial effects. Researchers have explored their potential as agents to combat bacterial infections. These compounds interfere with microbial growth and can serve as promising leads for novel antibiotics .

Green Chemistry and Cost-Effective Synthesis

Researchers have developed various synthetic routes for quinoxalines, emphasizing green chemistry principles and cost-effectiveness. These methods contribute to sustainable drug synthesis.

properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-9-10-17(12-15(14)2)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-18-7-3-4-8-19(18)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDOMVJZNZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide

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